molecular formula C9H8BNO2 B8263204 (E)-(4-Cyanostyryl)boronic acid CAS No. 352525-92-9

(E)-(4-Cyanostyryl)boronic acid

Cat. No.: B8263204
CAS No.: 352525-92-9
M. Wt: 172.98 g/mol
InChI Key: PKFRJEHEHFQVTM-AATRIKPKSA-N
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Description

(E)-(4-Cyanostyryl)boronic acid is an organoboron compound with the molecular formula C9H8BNO2 It is characterized by the presence of a boronic acid group attached to a styryl moiety, which in turn is substituted with a cyano group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(4-Cyanostyryl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. For instance, the reaction of 4-cyanobenzaldehyde with a vinylboronic acid derivative under Suzuki-Miyaura conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and automated reaction systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Cyanostyryl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

    Substitution: The styryl moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the cyano group.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the styryl moiety.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated styryl compounds.

Scientific Research Applications

(E)-(4-Cyanostyryl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(4-Cyanostyryl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can then undergo various transformations. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound it is interacting with.

Comparison with Similar Compounds

Similar Compounds

    (E)-(4-Methoxystyryl)boronic acid: Similar structure but with a methoxy group instead of a cyano group.

    (E)-(4-Bromostyryl)boronic acid: Similar structure but with a bromo group instead of a cyano group.

Uniqueness

(E)-(4-Cyanostyryl)boronic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other styrylboronic acids. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity profiles.

Properties

IUPAC Name

[(E)-2-(4-cyanophenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRJEHEHFQVTM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252604
Record name B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-92-9
Record name B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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